molecular formula C19H30N2O3 B5190134 2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

Cat. No.: B5190134
M. Wt: 334.5 g/mol
InChI Key: FDFUEKVILKOYCO-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a methoxyphenoxy group, a piperidinyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

  • Formation of the Methoxyphenoxy Intermediate: : The synthesis begins with the preparation of the 4-methoxyphenoxy intermediate. This can be achieved by reacting 4-methoxyphenol with an appropriate halogenating agent, such as bromine or chlorine, to form 4-methoxyphenyl halide. This intermediate is then reacted with a suitable nucleophile, such as sodium phenoxide, to form the 4-methoxyphenoxy compound.

  • Formation of the Piperidinyl Intermediate: : The next step involves the synthesis of the piperidinyl intermediate. This can be achieved by reacting 1-(propan-2-yl)piperidine with an appropriate halogenating agent, such as bromine or chlorine, to form 1-(propan-2-yl)piperidinyl halide. This intermediate is then reacted with a suitable nucleophile, such as sodium amide, to form the piperidinyl compound.

  • Coupling of Intermediates: : The final step involves the coupling of the methoxyphenoxy and piperidinyl intermediates to form the desired compound. This can be achieved by reacting the two intermediates in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and high-purity starting materials. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

  • Reduction: : The compound can be reduced using common reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduced products.

  • Substitution: : The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted products.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles under appropriate reaction conditions, such as elevated temperatures or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, reduction may yield corresponding alcohols or amines, and substitution may yield corresponding substituted derivatives.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide has various scientific research applications, including:

  • Chemistry: : The compound can be used as a building block in organic synthesis, enabling the preparation of more complex molecules for research purposes.

  • Biology: : The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: : The compound can be used in industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-5-18(24-17-8-6-16(23-4)7-9-17)19(22)20-15-10-12-21(13-11-15)14(2)3/h6-9,14-15,18H,5,10-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFUEKVILKOYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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